Cericlamine, (S)-
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Overview
Description
Cericlamine, (S)-, also known by its developmental code JO-1017, is a potent and moderately selective serotonin reuptake inhibitor (SSRI) of the amphetamine family. It is specifically a derivative of phentermine and closely related to chlorphentermine, a highly selective serotonin releasing agent. Cericlamine was investigated as an antidepressant for the treatment of depression, anxiety disorders, and anorexia nervosa but did not complete development and was never marketed .
Preparation Methods
The synthesis of (S)-(+)-cericlamine involves chemo-enzymatic methods. One approach includes the stereoselective synthesis of amino alcohols from disubstituted amino acids and their corresponding amides. For instance, enantiomerically pure α-methyl-3,4-dichlorophenylalanine (amide) is reduced using sodium–propan-1-ol or sodium borohydride–sulfuric acid reduction method followed by reductive alkylation . Another method involves the kinetic enzymatic resolution of azo acetates via aminolysis with Candida antarctica lipase B using benzylamine as the amine component .
Chemical Reactions Analysis
Cericlamine undergoes various chemical reactions, including:
Reduction: The reduction of α-methyl-3,4-dichlorophenylalanine (amide) to produce the corresponding amino alcohol.
Reductive Alkylation: This reaction is used to introduce the dimethylamino group.
Aminolysis: The enzymatic resolution of azo acetates to produce enantiomerically pure amino alcohols
Common reagents used in these reactions include sodium borohydride, sulfuric acid, and benzylamine. The major products formed from these reactions are enantiomerically pure amino alcohols, which are valuable intermediates in the synthesis of cericlamine .
Scientific Research Applications
Cericlamine has been primarily investigated for its potential as an antidepressant. It was studied for the treatment of major depression, anxiety disorders, and anorexia nervosa. Although it reached phase III clinical trials, its development was discontinued before it could be marketed . The compound’s ability to selectively inhibit serotonin reuptake makes it a valuable tool in neurochemical research, particularly in understanding the role of serotonin in mood regulation and psychiatric disorders .
Mechanism of Action
Cericlamine exerts its effects by inhibiting the reuptake of serotonin, thereby increasing the extracellular levels of this neurotransmitter. This action is similar to other SSRIs, which limit the reabsorption of serotonin into the presynaptic cell, enhancing its availability in the synaptic cleft. The increased serotonin levels contribute to improved mood and reduced symptoms of depression and anxiety .
Comparison with Similar Compounds
Cericlamine is similar to other SSRIs such as fluoxetine, sertraline, and paroxetine. it is unique in its structural relation to amphetamines and its moderate selectivity for serotonin reuptake inhibition. Other similar compounds include:
Chlorphentermine: A highly selective serotonin releasing agent.
Phentermine: A stimulant similar to amphetamine.
3,4-Dichloroamphetamine: Another compound related to cericlamine
Cericlamine’s uniqueness lies in its combination of amphetamine-like structure and SSRI activity, which distinguishes it from other more commonly used SSRIs.
Properties
CAS No. |
112922-75-5 |
---|---|
Molecular Formula |
C12H17Cl2NO |
Molecular Weight |
262.17 g/mol |
IUPAC Name |
(2S)-3-(3,4-dichlorophenyl)-2-(dimethylamino)-2-methylpropan-1-ol |
InChI |
InChI=1S/C12H17Cl2NO/c1-12(8-16,15(2)3)7-9-4-5-10(13)11(14)6-9/h4-6,16H,7-8H2,1-3H3/t12-/m0/s1 |
InChI Key |
FWYRGHMKHZXXQX-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@](CC1=CC(=C(C=C1)Cl)Cl)(CO)N(C)C |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)Cl)Cl)(CO)N(C)C |
Origin of Product |
United States |
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